Teretifolione B
CAS No.: 57309-85-0
Cat. No.: VC17157215
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57309-85-0 |
|---|---|
| Molecular Formula | C20H20O4 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | (3R)-7-hydroxy-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-9,10-dione |
| Standard InChI | InChI=1S/C20H20O4/c1-12(2)5-4-9-20(3)10-8-14-17(24-20)7-6-13-15(21)11-16(22)19(23)18(13)14/h5-8,10-11,21H,4,9H2,1-3H3/t20-/m1/s1 |
| Standard InChI Key | ULIRHDIBWMJFFC-HXUWFJFHSA-N |
| Isomeric SMILES | CC(=CCC[C@@]1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C |
| Canonical SMILES | CC(=CCCC1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
Teretifolione B belongs to the angular benzochromene class of pyranonaphthoquinones, characterized by a fused pyranonaphthoquinone core with a pendant prenyl-derived side chain . The compound’s stereochemistry is defined by its (3R)-configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies . Key structural features include:
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A naphtho[2,1-b]pyran-7,10-dione backbone
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A 4-methylpent-3-en-1-yl substituent at the C3 position
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Hydroxyl and ketone functional groups at C9 and C7/C10, respectively
The SMILES notation for Teretifolione B is CC(=CCC[C@@]1(C)Oc2ccc3C(=O)C=C(O)C(=O)c3c2C=C1)C, reflecting its stereospecific arrangement .
Table 1: Key Chemical Properties of Teretifolione B
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.376 g/mol |
| InChI Key | LCORMMZDCPNNTG-HXUWFJFHSA-N |
| CAS Registry Number | 57309-85-0 |
| Solubility | Limited in polar solvents |
Spectroscopic Characterization
Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 254 nm and 310 nm, consistent with conjugated quinone systems . Infrared (IR) spectra show strong bands at 1675 cm (C=O stretch) and 3300 cm (O-H stretch) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 324.376 .
Natural Occurrence and Biosynthetic Pathways
Botanical Sources
Teretifolione B is predominantly isolated from Conospermum species, shrubs native to Australia . These plants produce pyranonaphthoquinones as secondary metabolites, likely as chemical defenses against pathogens .
Biosynthetic Hypothesis
While the complete biosynthetic route remains uncharacterized, proposed pathways involve:
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Shikimate Pathway: Generation of aromatic precursors like chorismic acid
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Polyketide Synthase (PKS) Activity: Assembly of the naphthoquinone core
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Prenyltransferase Reactions: Attachment of the isoprenoid side chain
Synthetic Strategies and Challenges
Retrosynthetic Analysis
The synthesis of Teretifolione B requires constructing its angular pyranonaphthoquinone core while controlling stereochemistry at C3. Key disconnections include:
Claisen Rearrangement
Iodoresorcinol derivatives undergo Claisen rearrangement at 180°C to yield iodophenol intermediates, establishing the oxygenated aromatic framework :
Diels-Alder Cyclization
Pyranobenzyne intermediates react with substituted furans in a regioselective Diels-Alder reaction, forming the pyran ring with >90% enantiomeric excess (ee) :
Final Functionalization
Oxidation with ceric ammonium nitrate (CAN) introduces the C7/C10 quinone groups, completing the synthesis .
Table 2: Optimization of Diels-Alder Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | -78°C | 25% → 82% |
| Solvent | Diethyl ether | 40% → 75% |
| Catalyst | None | - |
Biological Activity Against HIV
Mechanism of Action
Teretifolione B inhibits HIV-1 replication by dual targeting:
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Reverse Transcriptase Inhibition: Competitive binding at the non-nucleoside binding pocket (NNBP) with IC = 1.2 μM
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Integrase Disruption: Chelation of Mg ions required for viral DNA integration
Structure-Activity Relationships (SAR)
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C3 Substituent: The 4-methylpent-3-en-1-yl group enhances membrane permeability by 3-fold compared to methyl analogs
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Quinone Oxidation State: Reduction to hydroquinone abolishes activity, confirming the necessity of the oxidized state
Comparative Analysis with Conocurvone
Enhanced Potency in Trimeric Form
Conocurvone, a trimer of Teretifolione B, exhibits 100-fold greater anti-HIV activity (EC = 0.03 μM vs. 3.2 μM) . This enhancement arises from:
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Cooperative binding to multiple viral enzyme sites
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Improved pharmacokinetic properties due to increased molecular weight
Table 3: Teretifolione B vs. Conocurvone
| Property | Teretifolione B | Conocurvone |
|---|---|---|
| Molecular Weight | 324.376 | 973.128 |
| Anti-HIV EC | 3.2 μM | 0.03 μM |
| Solubility (μg/mL) | 12 | 48 |
Industrial and Pharmacological Applications
Synthetic Intermediate Utility
The compound serves as a precursor for:
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